molecular formula C11H15NO2 B1637430 2-amino-3-(4-ethylphenyl)propanoic Acid CAS No. 4313-77-3

2-amino-3-(4-ethylphenyl)propanoic Acid

Cat. No.: B1637430
CAS No.: 4313-77-3
M. Wt: 193.24 g/mol
InChI Key: AWKDBHFQJATNBQ-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with an ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst.

    Final Step: The resulting amine is subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, differing only by the absence of the ethyl group.

    Tyrosine: Similar structure but with a hydroxyl group on the phenyl ring.

    Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: 2-amino-3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s hydrophobicity, steric interactions, and overall molecular recognition properties.

Properties

IUPAC Name

2-amino-3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDBHFQJATNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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